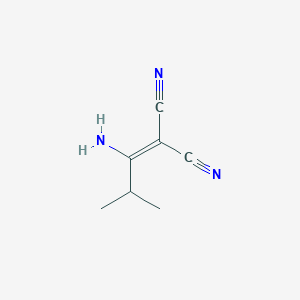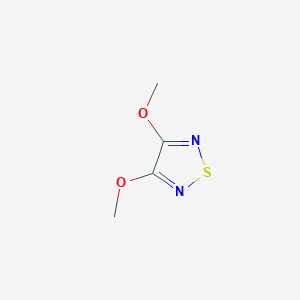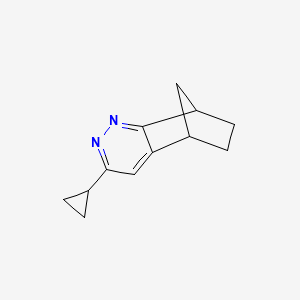![molecular formula C10H7N5O2 B8698708 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole CAS No. 825615-90-5](/img/structure/B8698708.png)
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a pyrazole and a benzimidazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-3-pyrazolecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in the presence of hydrogen gas.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzimidazole
- 2-(4-Amino-1H-pyrazol-3-yl)-1H-benzimidazole
- 2-(4-Chloro-1H-pyrazol-3-yl)-1H-benzimidazole
Uniqueness
2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a fused pyrazole-benzimidazole structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
825615-90-5 |
|---|---|
Molekularformel |
C10H7N5O2 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
2-(4-nitro-1H-pyrazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7N5O2/c16-15(17)8-5-11-14-9(8)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,11,14)(H,12,13) |
InChI-Schlüssel |
HRJFDNPIEGQPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[18F]AZD4694 Precursor](/img/structure/B8698694.png)
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)




